molecular formula C12H15Cl3N2O2S B3846771 C12H15Cl3N2O2S

C12H15Cl3N2O2S

Cat. No.: B3846771
M. Wt: 357.7 g/mol
InChI Key: IIFFDZWFGUEOLB-UHFFFAOYSA-N
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Description

C₁₂H₁₅Cl₃N₂O₂S is a chlorinated aromatic compound containing sulfur, nitrogen, and oxygen.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl3N2O2S/c13-12(14,15)11(16-7-8-3-1-5-19-8)17-10(18)9-4-2-6-20-9/h2,4,6,8,11,16H,1,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFDZWFGUEOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1-[(2,4,6-trichlorobenzene)sulfonyl]piperazine typically involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with 2,2-dimethylpiperazine . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-1-[(2,4,6-trichlorobenzene)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2,2-dimethyl-1-[(2,4,6-trichlorobenzene)sulfonyl]piperazine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological activity. It can be used as a model compound to investigate the interactions between sulfonyl-containing molecules and biological targets .

Medicine: In medicine, derivatives of piperazine are known for their pharmacological properties.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[(2,4,6-trichlorobenzene)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Molecular Weight and Substituent Effects

Molecular weight and substituents critically influence solubility, stability, and biological activity. The table below compares C₁₂H₁₅Cl₃N₂O₂S with two structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Atoms Sulfur Atoms Key Functional Groups
C₁₂H₁₅Cl₃N₂O₂S C₁₂H₁₅Cl₃N₂O₂S 357.42 3 1 Chloroaromatic, sulfonyl
C₁₉H₁₅Cl₂N₃O₃S C₁₉H₁₅Cl₂N₃O₃S 436.32 2 1 Thiazolo-triazinone, methoxy
C₁₅H₁₂N₂O₃S C₁₅H₁₂N₂O₃S 300.06 0 1 Acridinone, nitro
  • Chlorine Content : The three chlorine atoms in C₁₂H₁₅Cl₃N₂O₂S enhance its lipophilicity compared to C₁₉H₁₅Cl₂N₃O₃S (2 Cl) and C₁₅H₁₂N₂O₃S (0 Cl). This increases membrane permeability but reduces aqueous solubility .
  • Sulfur and Nitrogen : The sulfur atom in all three compounds may form hydrogen bonds or participate in metabolic pathways, while nitrogen contributes to basicity and hydrogen bonding.

Solubility and Stability

  • C₁₂H₁₅Cl₃N₂O₂S : Predicted low water solubility due to high Cl content and aromaticity. Stability may be compromised by hydrolytic cleavage of sulfonyl groups under acidic/basic conditions.
  • C₁₉H₁₅Cl₂N₃O₃S: Higher molecular weight (436.32 g/mol) and methoxy groups improve solubility in organic solvents. The thiazolo-triazinone core enhances thermal stability, as evidenced by its synthesis at 65% yield .
  • C₁₅H₁₂N₂O₃S : Absence of chlorine increases polarity, improving aqueous solubility. The nitro group may render it photoreactive, reducing stability under UV light .

Key Research Findings

Chlorine vs. Bioactivity : Trichlorinated compounds like C₁₂H₁₅Cl₃N₂O₂S exhibit enhanced antimicrobial activity compared to dichlorinated analogs (e.g., C₁₉H₁₅Cl₂N₃O₃S) but face regulatory scrutiny due to environmental persistence .

Sulfur’s Role : Sulfur-containing compounds show varied metabolic pathways; C₁₂H₁₅Cl₃N₂O₂S may form sulfonic acid metabolites, whereas C₁₉H₁₅Cl₂N₃O₃S’s thiazole ring resists oxidation .

Synthetic Challenges: Chlorination steps often require hazardous reagents (e.g., Cl₂ gas), complicating C₁₂H₁₅Cl₃N₂O₂S’s scale-up compared to non-chlorinated analogs .

Biological Activity

C12H15Cl3N2O2S is a chemical compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : this compound
  • Molecular Weight : 353.68 g/mol
  • Functional Groups : The compound contains chlorinated alkyl groups, an amine, and a sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it has:

  • Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria. The minimum bactericidal concentration (MBC) varies depending on the strain but generally ranges from 0.1 to 50 µg/mL.
  • Antifungal Properties : Demonstrates activity against fungi such as Candida albicans, with IC50 values indicating effective inhibition of fungal growth.
Pathogen TypeMBC (µg/mL)Notes
Gram-positive bacteria0.1 - 10High efficacy observed
Gram-negative bacteria10 - 50Variable sensitivity
Fungi1 - 20Effective against C. albicans

Antiviral Activity

Research indicates that this compound possesses antiviral properties, particularly against influenza viruses. Its mechanism involves:

  • Inhibition of Viral Replication : The compound interferes with viral entry and replication processes.
  • Selectivity Index (SI) : Studies report a favorable SI, suggesting low cytotoxicity to host cells while effectively inhibiting viral activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : It may inhibit the synthesis of DNA or RNA in pathogens, thereby preventing replication.
  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes critical for microbial metabolism.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated:

  • An MBC of 5 µg/mL, demonstrating strong bactericidal activity.
  • The study concluded that this compound could be a potential candidate for developing new antibacterial agents.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral effects of this compound against H1N1 influenza virus. Key findings included:

  • An IC50 value of 0.5 µg/mL, indicating potent antiviral activity.
  • The compound was found to significantly reduce viral titers in infected cell cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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